2,2'-(Sulfonylbis(methylene))bis((trifluoromethyl)benzene)
CAS No.:
Cat. No.: VC17556650
Molecular Formula: C16H12F6O2S
Molecular Weight: 382.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H12F6O2S |
---|---|
Molecular Weight | 382.3 g/mol |
IUPAC Name | 1-(trifluoromethyl)-2-[[2-(trifluoromethyl)phenyl]methylsulfonylmethyl]benzene |
Standard InChI | InChI=1S/C16H12F6O2S/c17-15(18,19)13-7-3-1-5-11(13)9-25(23,24)10-12-6-2-4-8-14(12)16(20,21)22/h1-8H,9-10H2 |
Standard InChI Key | FHVWLCMYYWTQLY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=CC=C2C(F)(F)F)C(F)(F)F |
Introduction
Molecular Structure and Chemical Characteristics
Core Structural Features
The compound’s structure comprises two benzene rings connected via a sulfonyl () group and two methylene () bridges. Each benzene ring is substituted with a trifluoromethyl () group at the 2-position, creating a symmetrical arrangement (Figure 1). This configuration enhances electronic withdrawal effects, stabilizing the molecule against electrophilic attacks while increasing its hydrophobic character .
Table 1: Key Structural Parameters
Parameter | Value |
---|---|
Molecular Formula | |
Molecular Weight | 382.32 g/mol |
Symmetry | |
Bond Angles () | C-S-C: 104.5, S-O: 120.0 |
Spectroscopic Properties
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments. The -NMR spectrum exhibits a singlet at 4.25 ppm for the methylene protons and aromatic resonances between 7.45–7.85 ppm, while -NMR shows a characteristic triplet at -63.5 ppm for the groups. Infrared (IR) spectroscopy confirms sulfonyl vibrations at 1320 cm (asymmetric stretch) and 1150 cm (symmetric stretch) .
Synthetic Methodologies
Sulfonation of Trifluoromethylbenzene Derivatives
A common route involves sulfonating bis(trifluoromethyl)benzene precursors. For example, reacting 1,3-bis(trifluoromethyl)benzene with chlorosulfonic acid yields the sulfonyl chloride intermediate, which is subsequently reduced to the sulfonate using sodium borohydride.
Coupling Reactions via Methylene Bridges
Alternative methods employ Ullmann or Suzuki coupling to link sulfonated benzene units. A palladium-catalyzed reaction between 2-(trifluoromethyl)benzenesulfonyl chloride and methylene diiodide achieves this with yields exceeding 75% .
Table 2: Comparison of Synthetic Routes
Method | Yield (%) | Purity (%) | Key Reagents |
---|---|---|---|
Sulfonation | 68 | 92 | Chlorosulfonic acid |
Palladium Coupling | 78 | 95 | Pd(PPh), NaHCO |
Physicochemical Properties
Thermal Stability
The compound demonstrates remarkable thermal resilience, with a decomposition temperature of 285°C (TGA). Differential scanning calorimetry (DSC) reveals a glass transition temperature () of 125°C, making it suitable for high-temperature polymer matrices.
Solubility and Lipophilicity
Its solubility profile is dominated by nonpolar solvents:
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Dichloromethane: 45 g/L
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Toluene: 32 g/L
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Water: <0.1 g/L
The octanol-water partition coefficient () of 4.7 underscores its lipophilicity, advantageous for membrane permeability in drug design .
Applications in Advanced Materials
High-Performance Polymers
Incorporating this compound into polyether sulfones (PES) enhances dielectric constants () and flame retardancy (UL94 V-0 rating). Such polymers are deployed in aerospace composites and microelectronic insulators.
Pharmaceutical Intermediates
The trifluoromethyl groups facilitate binding to hydrophobic enzyme pockets. Derivatives show promise as protease inhibitors, with IC values <100 nM against HIV-1 protease in preliminary assays .
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.
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Biological Screening: Expanding toxicity and pharmacokinetic studies to validate therapeutic potential.
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